molecular formula C14H12ClF2NO2S2 B2964118 2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034458-86-9

2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Número de catálogo: B2964118
Número CAS: 2034458-86-9
Peso molecular: 363.82
Clave InChI: JYLXQCFEFIVPOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features:

  • A chloro substituent at position 2.
  • A sulfonyl group linked to a 2,5-difluorobenzyl moiety at position 4.

Propiedades

IUPAC Name

2-chloro-5-[(2,5-difluorophenyl)methylsulfonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO2S2/c15-14-6-9-7-18(4-3-13(9)21-14)22(19,20)8-10-5-11(16)1-2-12(10)17/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLXQCFEFIVPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H12ClF2NO2S2
  • Molecular Weight : 363.82 g/mol
  • IUPAC Name : 2-chloro-5-[(2,5-difluorophenyl)methylsulfonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

Biological Activity Overview

Research indicates that 2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibits various biological activities. Notably, its structural similarity to other thieno[3,2-c]pyridine derivatives suggests potential applications in treating conditions such as cancer and cardiovascular diseases.

Inhibition of Platelet Aggregation

One of the notable biological activities of related compounds in this class is their ability to inhibit platelet aggregation. For instance:

  • Ticlopidine , a derivative of tetrahydrothieno[3,2-c]pyridine, has been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and thrombin in rodent models. This compound significantly reduced pulmonary metastasis in various tumor models (B16 melanoma and Lewis lung carcinoma) when administered orally .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that compounds structurally related to 2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibited cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Antibacterial Activity :
    • Research on sulfone-containing compounds indicated that they possess significant antibacterial properties against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum. The EC50 values for these compounds were found to be lower than those of standard treatments like thiodiazole copper .

Data Tables

Activity Type Compound EC50 Value (mg/L) Reference
AntiplateletTiclopidine-
AntibacterialSulfone Derivative83 (Xoo)
Anticancer (Cytotoxic)Related Thieno CompoundVaries by Cell Line

Aplicaciones Científicas De Investigación

2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a research compound with the molecular formula C14H12ClF2NO2S2C_{14}H_{12}ClF_2NO_2S_2 and a molecular weight of 363.82.

Scientific Research Applications
While the search results do not provide specific applications of 2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, they do offer some context regarding similar compounds:

  • General research use According to benchchem.com, 2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound suitable for many research applications.
  • Platelet aggregation inhibition 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, also known as ticlopidine, is a platelet aggregation inhibitor . Studies have examined its inhibitory effects on blood-borne metastasis using rodent tumors. Ticlopidine has been shown to inhibit platelet aggregation induced by adenosine diphosphate, thrombin, and extracts from certain tumor cells. It has also resulted in a significant decrease in pulmonary metastasis in rodents .
  • Relugolix synthesis Relugolix, a non-peptide antagonist of the human gonadotropin-releasing hormone receptor, includes a tetrahydrothieno[2,3-d]pyrimidin-6-yl component in its structure .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Compound Name Core Structure Position 5 Substituent Key Functional Groups
Target Compound Tetrahydrothieno[3,2-c]pyridine (2,5-Difluorobenzyl)sulfonyl Chloro, sulfonyl, difluorobenzyl
Ticlopidine (5-(2-Chlorobenzyl)-derivative) Tetrahydrothieno[3,2-c]pyridine 2-Chlorobenzyl Chloro, benzyl
Prasugrel (Acetoxy-cyclopropylcarbonyl derivative) Tetrahydrothieno[3,2-c]pyridine α-Cyclopropylcarbonyl-2-fluorobenzyl acetate Acetoxy, cyclopropylcarbonyl, fluoro
Sangshetti et al. Antifungal Agent Tetrahydrothieno[3,2-c]pyridine (5-Substituted-1H-1,2,4-triazol-3-yl)methyl Triazole, methyl

Key Observations :

  • The sulfonyl group in the target compound may enhance electron-withdrawing effects and metabolic stability compared to ticlopidine’s benzyl or prasugrel’s ester groups.
  • Fluorine atoms in the benzyl moiety (shared with prasugrel) could improve membrane permeability and bioavailability .

Pharmacological Activity and Mechanisms

Ticlopidine
  • Mechanism : Irreversible P2Y12 receptor antagonist , inhibiting ADP-induced platelet aggregation .
  • Clinical Use : Prevention of thrombotic strokes and post-stent thrombosis .
  • Metabolism : Activated by CYP2C19, with delayed onset of action (~3–5 days) .
Prasugrel
  • Mechanism : Prodrug converted to active metabolite (R-138727 ) via CYP3A4/2B6, irreversibly blocking P2Y12 .
  • Clinical Use : Acute coronary syndromes (faster onset than ticlopidine) .
  • Advantage : Reduced interpatient variability compared to ticlopidine .
Target Compound (Inferred)
  • Potential Mechanism: Sulfonyl groups are often seen in sulfonamide-based enzyme inhibitors. May act as a direct P2Y12 antagonist or via a novel pathway.
  • Hypothesized Advantages : Enhanced solubility and longer half-life due to sulfonyl group; fluorine atoms may reduce CYP-mediated drug interactions .

Clinical and Preclinical Data

Parameter Ticlopidine Prasugrel Target Compound (Inferred)
Bioavailability ~80–90% (oral) Rapid absorption (prodrug activation) Potentially improved (sulfonyl group)
Half-Life 12–24 hours 7 hours (active metabolite) May be prolonged
Adverse Effects Neutropenia, diarrhea Bleeding risk Unknown; sulfonyl may reduce toxicity
Therapeutic Indication Stroke prevention Acute coronary syndromes Thrombosis (speculative)

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?

Methodological Answer: The synthesis typically involves sulfonylation of the tetrahydrothieno[3,2-c]pyridine core. Key steps include:

  • Sulfonylation: Reacting the thienopyridine intermediate with 2,5-difluorobenzylsulfonyl chloride in polar solvents like DMF or DMSO under argon, with agitation for 3–6 hours at room temperature .
  • Reduction: Sodium borohydride may be used for reducing intermediates, as seen in analogous compounds like Ticlopidine .
  • Purification: High-performance liquid chromatography (HPLC) with ≥98% purity is recommended for final product isolation .

Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation?

Methodological Answer:

  • X-ray Crystallography: Monoclinic crystal systems (e.g., space group P21/n) with parameters a = 14.526 Å, b = 6.1065 Å, c = 17.490 Å, and β = 99.098° provide precise structural data. Data collection via Rigaku Saturn CCD area detectors and refinement using SHELXTL software are standard .
  • NMR and Mass Spectrometry: Use 1^1H/13^13C NMR to confirm substituent integration and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What metabolic pathways and cytochrome P450 (CYP) enzymes are involved in its biotransformation?

Methodological Answer:

  • Key Enzymes: CYP2C19 and CYP3A4 are primary metabolizers, as observed in structurally related thienopyridines like Ticlopidine and Prasugrel .
  • Metabolite Identification: Use in vitro hepatocyte models or recombinant CYP enzymes to profile active metabolites. LC-MS/MS is critical for detecting sulfone or thiol derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic stability data across in vitro models?

Methodological Answer:

  • Model Selection: Compare human liver microsomes (HLMs) vs. primary hepatocytes to account for enzyme activity differences. For example, HLMs may underestimate CYP2C19 contributions due to lack of cellular context .
  • Inhibitor Studies: Co-incubate with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to isolate enzyme-specific metabolism .
  • Data Normalization: Adjust for protein binding and intrinsic clearance rates using the in vitro-in vivo extrapolation (IVIVE) framework .

Q. How to design experiments evaluating sulfonyl group modifications on bioactivity?

Methodological Answer:

  • Analog Synthesis: Replace the 2,5-difluorobenzylsulfonyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents. Use Suzuki-Miyaura coupling for aromatic variations .
  • Bioactivity Assays: Test platelet aggregation inhibition (for anti-thrombotic activity) via light transmission aggregometry, referencing IC₅₀ values from related compounds like Ticlopidine .
  • Computational Modeling: Perform molecular docking with P2Y₁₂ receptors to predict binding affinity changes .

Q. What strategies mitigate stability issues during in vitro or formulation studies?

Methodological Answer:

  • Degradation Analysis: Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Monitor via HPLC for hydrolytic cleavage of the sulfonyl group .
  • Formulation Optimization: Use lyophilization for aqueous-sensitive compounds. Excipients like cyclodextrins can enhance solubility without destabilizing the core structure .
  • Temperature Control: Store intermediates at –20°C under argon, as thermal degradation is observed in analogs at >40°C .

Data Contradiction Analysis

Example: Conflicting reports on CYP2C19 polymorphism effects ( vs. ).

  • Resolution: Stratify data by genetic variants (e.g., CYP2C19 *2/*3 alleles) and validate using pharmacokinetic models. Prasugrel’s reduced CYP2C19 dependency suggests structural modifications to bypass metabolic bottlenecks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.